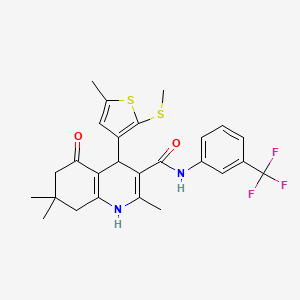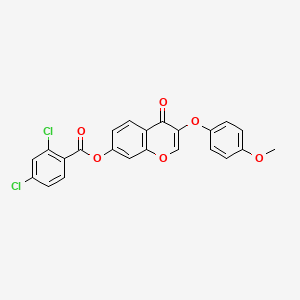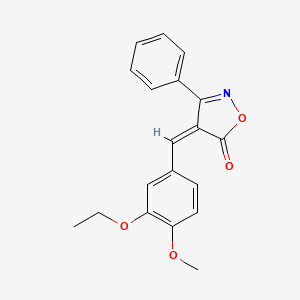![molecular formula C24H13N3O4S2 B11637476 3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11637476.png)
3,4-bis(benzo[d]oxazol-2-ylthio)-1-phenyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole core substituted with benzoxazolylsulfanyl and phenyl groups, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole derivatives, followed by their coupling with a pyrrole precursor under controlled conditions. Common reagents used in these reactions include sulfur sources, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzoxazole or pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoxazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE:
2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE Derivatives: Similar core structure but different substituents, leading to varied properties and applications.
Benzoxazole Derivatives: Compounds with benzoxazole moieties, used in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 3,4-BIS(1,3-BENZOXAZOL-2-YLSULFANYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C24H13N3O4S2 |
|---|---|
分子量 |
471.5 g/mol |
IUPAC 名称 |
3,4-bis(1,3-benzoxazol-2-ylsulfanyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H13N3O4S2/c28-21-19(32-23-25-15-10-4-6-12-17(15)30-23)20(22(29)27(21)14-8-2-1-3-9-14)33-24-26-16-11-5-7-13-18(16)31-24/h1-13H |
InChI 键 |
FFTQKGINTICNSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)SC3=NC4=CC=CC=C4O3)SC5=NC6=CC=CC=C6O5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11637395.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637401.png)


![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11637425.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637441.png)

![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637454.png)
![2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11637465.png)


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide](/img/structure/B11637484.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11637491.png)
![N-(2-methylphenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11637497.png)
